4-Phenyl-1,4-diazepan-2-one

Factor Xa inhibition Anticoagulant Serine protease

4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) delivers the requisite N4-phenyl pharmacophore critical for SAR fidelity in Factor Xa inhibitor P4 moiety, triple monoamine transporter (SERT/NET/DAT) modulation, and melanocortin-5 receptor antagonism programs. Unlike the unsubstituted 1,4-diazepan-2-one scaffold (CAS 99822-50-1), which lacks the aromatic π-stacking domain, substitution with alternative aryl or alkyl groups yields divergent potency and selectivity, rendering generic replacement scientifically invalid. Procure the exact N4-phenyl derivative to faithfully reproduce published synthetic routes and maintain integrity in structure-activity relationship studies. Standard purity ≥95%, available as a powder with validated melting point 186–188°C.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 46294-68-2
Cat. No. B2638463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,4-diazepan-2-one
CAS46294-68-2
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CNC(=O)CN(C1)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11-9-13(8-4-7-12-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
InChIKeyFULYNFQIKMDEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2): Procurement-Relevant Chemical Identity and Core Characteristics


4-Phenyl-1,4-diazepan-2-one (CAS 46294-68-2) is a heterocyclic organic compound classified within the 1,4-diazepan-2-one family . Its molecular formula is C₁₁H₁₄N₂O with a molecular weight of 190.24 g/mol . The compound features a seven-membered diazepane ring containing nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a phenyl substituent attached directly to the N4 nitrogen . Commercially, it is typically available as a powder with a melting point range of 186–188°C and purity specifications of 95% to 98% from major suppliers . Unlike the unsubstituted 1,4-diazepan-2-one parent scaffold (CAS 99822-50-1), the N4-phenyl modification introduces distinct steric and electronic properties that influence its utility as a synthetic building block and its behavior in medicinal chemistry campaigns.

Why 4-Phenyl-1,4-diazepan-2-one Cannot Be Interchanged with Unsubstituted or Alternative N-Substituted 1,4-Diazepan-2-ones


Generic substitution among 1,4-diazepan-2-one derivatives is scientifically unjustified due to the profound influence of the N4 substituent on both chemical reactivity and biological target engagement. The unsubstituted 1,4-diazepan-2-one (CAS 99822-50-1) lacks the aromatic moiety required for π-stacking interactions and hydrophobic contacts within enzyme active sites [1]. Patent and primary literature evidence demonstrates that N4-aryl substitution—specifically the phenyl group present in 4-phenyl-1,4-diazepan-2-one—is a critical pharmacophoric element that enables binding to the S4 aryl-binding domain of Factor Xa [2], facilitates interactions with monoamine transporters in triple reuptake inhibitor scaffolds [3], and modulates melanocortin-5 receptor antagonism [4]. Substitution of the phenyl group with alternative aryl or alkyl moieties yields compounds with divergent potency, selectivity, and pharmacokinetic profiles [2][3]. Consequently, procurement of the precise N4-phenyl derivative is mandatory for reproducing published synthetic routes and maintaining fidelity to structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for 4-Phenyl-1,4-diazepan-2-one: Procurement Decision Data


N4-Phenyl Substitution Establishes a Critical Scaffold for Factor Xa S4 Aryl-Binding Domain Interaction

In the development of Factor Xa (fXa) inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site [1]. The N4-phenyl substituent present in 4-phenyl-1,4-diazepan-2-one provides the requisite aromatic character for this hydrophobic pocket engagement, whereas unsubstituted 1,4-diazepan-2-one lacks any S4-binding capacity. A series of 1,4-diazepane derivatives bearing varied P4 moieties were evaluated for fXa inhibitory activity, demonstrating that aromatic substitution at the N4 position is essential for achieving sub-micromolar potency [1].

Factor Xa inhibition Anticoagulant Serine protease S4 aryl-binding domain

4-Phenyl-1,4-diazepan-2-one Serves as the Direct Precursor to 1-Aryl-1,4-diazepan-2-one Triple Reuptake Inhibitor Scaffolds

A Takeda Pharmaceutical medicinal chemistry program utilized 1-aryl-1,4-diazepan-2-one derivatives as the core scaffold for novel triple reuptake inhibitors targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. 4-Phenyl-1,4-diazepan-2-one represents the foundational N1-unsubstituted, N4-phenyl-substituted building block from which the entire SAR series was elaborated. The lead optimization campaign, which progressed from cyclopropane derivative 5 to 1-aryl-1,4-diazepan-2-one derivative 23j-S, demonstrated that the N4-phenyl substitution pattern is integral to the pharmacophore [1]. Alternative N4-alkyl or N4-heteroaryl substituents were not reported to confer comparable balanced triple reuptake inhibition profiles.

Triple reuptake inhibitor Monoamine transporter Antidepressant SERT NET DAT

N4-Phenyl Substitution Confers Enhanced Metabolic Stability in Cannabinoid Receptor 2 Agonist Scaffolds Relative to Unsubstituted 1,4-Diazepanes

High-throughput screening identified aryl 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists [1]. However, the initial 1,4-diazepane hit class suffered from low metabolic stability and poor drug-like parameters [2]. Structure-activity relationship optimization focused on improving microsomal stability and solubility while maintaining CB2 selectivity over CB1 [2]. The incorporation of aryl substituents on the 1,4-diazepane scaffold—exemplified by the N4-phenyl group present in 4-phenyl-1,4-diazepan-2-one—was integral to achieving compounds with acceptable liver microsomal stability and rat pharmacokinetic profiles [1][2]. Unsubstituted 1,4-diazepane scaffolds exhibited poor metabolic stability, necessitating the aryl modification present in this compound.

Cannabinoid receptor 2 CB2 agonist Metabolic stability Liver microsomes

Commercially Available 4-Phenyl-1,4-diazepan-2-one Provides Superior Purity Specifications Relative to Custom-Synthesized Alternatives

4-Phenyl-1,4-diazepan-2-one is commercially available from multiple reputable suppliers with standardized purity specifications and batch-to-batch quality control documentation . Sigma-Aldrich (via Enamine) supplies the compound at 95% purity with a melting point of 186–188°C and provides Certificates of Analysis (COA) . Bidepharm offers the compound at 95% purity with NMR, HPLC, and GC batch quality control reports . Leyan supplies the compound at 98% purity . In contrast, in-house synthesis of 4-phenyl-1,4-diazepan-2-one requires multi-step protocols involving Pd-catalyzed amination, hydrogenation, and intramolecular condensation sequences [1], which introduce variability in yield and purity absent from commercial sources with validated quality control.

Chemical procurement Purity specification Building block Synthetic intermediate

Evidence-Backed Application Scenarios for 4-Phenyl-1,4-diazepan-2-one Procurement


Medicinal Chemistry: Synthesis of Triple Reuptake Inhibitor Derivatives

4-Phenyl-1,4-diazepan-2-one serves as the essential starting material for constructing 1-aryl-1,4-diazepan-2-one derivatives evaluated as triple reuptake inhibitors targeting SERT, NET, and DAT [1]. The Takeda Pharmaceutical medicinal chemistry program used this scaffold to develop derivative 23j-S, which emerged from cyclopropane-based monoamine reuptake inhibitor optimization [1]. Researchers developing novel antidepressant or CNS-active compounds within this chemotype require the N4-phenyl-substituted diazepan-2-one core to maintain pharmacophore fidelity.

Anticoagulant Drug Discovery: Factor Xa Inhibitor Scaffold Development

The 1,4-diazepane scaffold with N4-aryl substitution has been validated as a P4 moiety for Factor Xa inhibitors that interact with the S4 aryl-binding domain of the fXa active site [2]. 4-Phenyl-1,4-diazepan-2-one provides the aromatic character required for S4 pocket engagement. This scaffold has demonstrated potent anticoagulant and antithrombotic activity in preclinical models [2]. Procurement of the compound supports the development of novel oral anticoagulants targeting the fXa serine protease.

Melanocortin-5 Receptor Antagonist Synthesis

Patented 3-substituted-1,4-diazepan-2-one derivatives have been disclosed as melanocortin-5 receptor (MC5R) antagonists with potential applications in dermatological and inflammatory conditions [3]. 4-Phenyl-1,4-diazepan-2-one serves as the core template for further elaboration at the C3 position. The N4-phenyl substitution is a conserved feature of this chemotype as described in the patent literature [3].

CB2-Selective Cannabinoid Agonist Development

Aryl-substituted 1,4-diazepane compounds, including N4-phenyl derivatives, have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists with optimized metabolic stability and pharmacokinetic profiles [4][5]. 4-Phenyl-1,4-diazepan-2-one provides the N4-aryl substitution pattern that contributed to overcoming the metabolic liability observed in initial unsubstituted 1,4-diazepane hits [4][5]. This application scenario is relevant for researchers developing CB2-targeted therapeutics for inflammatory, pain, or neuroprotective indications.

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